![molecular formula C10H20ClN B1448196 1-Azaspiro[4.6]undecane hydrochloride CAS No. 1432678-60-8](/img/structure/B1448196.png)
1-Azaspiro[4.6]undecane hydrochloride
Vue d'ensemble
Description
1-Azaspiro[4.6]undecane hydrochloride is a spirocyclic compound with the molecular formula C10H20ClN and a molecular weight of 189.73 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a spiro ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-azaspiro[4.6]undecane hydrochloride typically involves the reaction of a suitable precursor with a nitrogen-containing reagent under specific conditions. One common synthetic route includes the cyclization of a linear precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Azaspiro[4.6]undecane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the spiro ring system.
Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Azaspiro[4.6]undecane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.
Mécanisme D'action
The mechanism of action of 1-azaspiro[4.6]undecane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
1-Azaspiro[4.6]undecane hydrochloride can be compared with other spirocyclic compounds, such as:
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring system, which can alter its chemical properties and biological activity.
1,9-Diazaspiro[5.5]undecane:
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a single nitrogen atom, which provides a balance of stability and reactivity suitable for various applications.
Propriétés
IUPAC Name |
1-azaspiro[4.6]undecane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-7-10(6-3-1)8-5-9-11-10;/h11H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVJERPEUAOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)


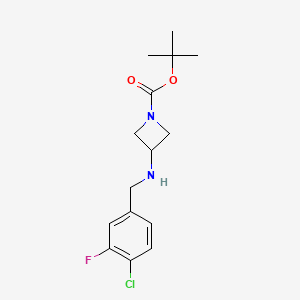
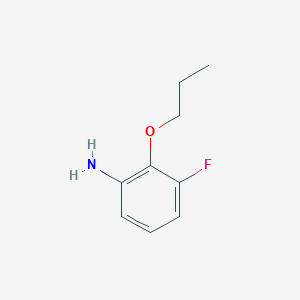
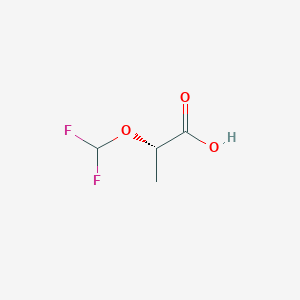
![[[(R)-2-Benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionyl]amino]acetic acid](/img/structure/B1448119.png)
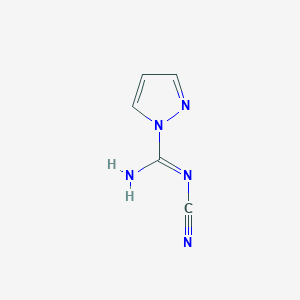
![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)

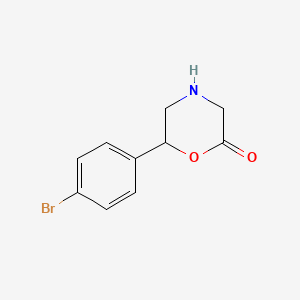
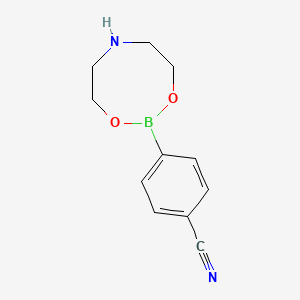
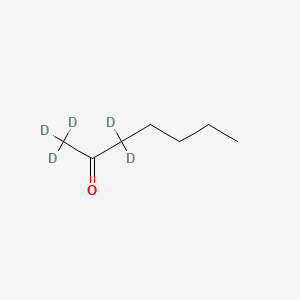
![2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1448133.png)
